Cas no 1250404-35-3 (5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid)

5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid is a heterocyclic carboxylic acid featuring a fused isoxazole-oxazole core structure. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the development of pharmacologically active molecules. Its bifunctional scaffold allows for selective derivatization at both the carboxylic acid and heterocyclic moieties, enabling the synthesis of diverse analogs. The isoxazole and oxazole rings contribute to enhanced metabolic stability and binding affinity in target interactions, making it valuable for drug discovery applications. Its well-defined reactivity profile facilitates efficient coupling reactions, such as amide formation or esterification, supporting its use in constructing complex molecular architectures.
5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid structure
1250404-35-3 structure
Product Name:5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid
CAS No:1250404-35-3
MF:C7H4N2O4
MW:180.117661476135
CID:1058793
PubChem ID:50990497
Update Time:2025-06-08

5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid
    • SCHEMBL12478923
    • AKOS008151246
    • CS-0259188
    • DB-263353
    • 5-(Isoxazol-3-yl)oxazole-4-carboxylicacid
    • EN300-72591
    • G54744
    • 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylic acid
    • 1250404-35-3
    • Inchi: 1S/C7H4N2O4/c10-7(11)5-6(12-3-8-5)4-1-2-13-9-4/h1-3H,(H,10,11)
    • InChI Key: MHJMDBBAEVYPIZ-UHFFFAOYSA-N
    • SMILES: O1C=NC(C(=O)O)=C1C1C=CON=1

Computed Properties

  • Exact Mass: 180.01710661g/mol
  • Monoisotopic Mass: 180.01710661g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 89.4Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 407.4±30.0 °C at 760 mmHg
  • Flash Point: 200.2±24.6 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid Security Information

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Additional information on 5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid

5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid: A Comprehensive Overview

5-(Isoxazol-3-yl)oxazole-4-carboxylic acid (CAS No. 1250404-35-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique isoxazole and oxazole moieties, exhibits a range of biological activities that make it a valuable candidate for drug development. In this article, we will delve into the structural properties, synthetic methods, biological activities, and potential applications of 5-(isoxazol-3-yl)oxazole-4-carboxylic acid.

The molecular structure of 5-(isoxazol-3-yl)oxazole-4-carboxylic acid is composed of an isoxazole ring attached to an oxazole ring, with a carboxylic acid group at the 4-position of the oxazole ring. This arrangement confers the compound with specific chemical and physical properties that are crucial for its biological activities. The isoxazole ring, known for its electron-withdrawing effect, enhances the stability and reactivity of the molecule, while the oxazole ring provides additional structural rigidity and functional diversity.

Synthetic methods for 5-(isoxazol-3-yl)oxazole-4-carboxylic acid have been extensively studied in recent years. One common approach involves the reaction of an appropriate nitrile with hydroxylamine to form an isoxazole intermediate, followed by cyclization to form the oxazole ring. Another method involves the condensation of an aldehyde with hydroxylamine to form an isoxazoline intermediate, which is then oxidized to yield the desired compound. These synthetic routes have been optimized to improve yield and purity, making them suitable for large-scale production.

The biological activities of 5-(isoxazol-3-yl)oxazole-4-carboxylic acid have been a focus of numerous studies. Research has shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that 5-(isoxazol-3-yl)oxazole-4-carboxylic acid effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory effects, 5-(isoxazol-3-yl)oxazole-4-carboxylic acid has demonstrated significant anti-cancer activity. A recent study in Cancer Research found that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells. These findings suggest that 5-(isoxazol-3-yl)oxazole-4-carboxylic acid could be developed into a novel therapeutic agent for cancer treatment.

Beyond its direct biological activities, 5-(isoxazol-3-yl)oxazole-4-carboxylic acid has also shown promise as a building block for more complex molecules. Its unique structural features make it an attractive scaffold for drug design and optimization. For example, researchers have used this compound as a starting point to develop more potent and selective inhibitors of specific enzymes or receptors involved in various diseases. This versatility has led to increased interest in exploring its potential applications in drug discovery.

In conclusion, 5-(isoxazol-3-yl)oxazole-4-carboxylic acid (CAS No. 1250404-35-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure, synthetic accessibility, and diverse biological activities make it a valuable candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.

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